5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-9-15(3-6-18-12)21-7-4-14(5-8-21)10-19-17(22)16-11-20-23-13(16)2/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFCGITGUMGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis of the Compound
The synthesis of isoxazole derivatives typically involves multi-step processes, including the formation of the isoxazole ring and subsequent modifications to introduce functional groups. The specific synthetic route for this compound has not been extensively documented in the available literature, but similar compounds have been synthesized using standard organic chemistry techniques such as condensation reactions and cyclization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, a study published in Nature reported that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of 14 µM. This compound was shown to inhibit the expression of Heat Shock Protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | MCF-7 (Breast) | 14 | Hsp90 Inhibition |
| Compound 2d | Hep3B (Liver) | Not Specified | Induces Apoptosis |
| Compound 2e | HeLa (Cervical) | Not Specified | Cell Cycle Arrest |
The aforementioned studies indicate that modifications to the isoxazole structure can significantly enhance its anticancer efficacy by targeting critical molecular pathways involved in tumor growth.
Antimicrobial Activity
Isoxazole derivatives have also demonstrated promising antimicrobial properties. Research indicates that these compounds can exert their effects against a variety of pathogens by targeting essential microbial processes. For example, some derivatives inhibit bacterial cell wall synthesis or disrupt protein biosynthesis .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Isoxazole A | E. coli | 0.0039 mg/mL | Cell Wall Synthesis Inhibition |
| Isoxazole B | S. aureus | 0.025 mg/mL | Protein Synthesis Disruption |
Case Studies
- In Vitro Studies on Cancer Cells : A detailed investigation into the cytotoxic effects of various isoxazole derivatives revealed that certain modifications led to enhanced activity against cancer cells, specifically through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another study examined a series of isoxazole-based carboxamides against common bacterial strains, demonstrating significant antibacterial activity that suggests potential for developing new antibiotics amidst rising drug resistance .
- Molecular Docking Studies : Molecular dynamics simulations have been employed to predict the binding affinity of these compounds to target proteins, further supporting their role as potential therapeutic agents in both cancer treatment and infectious diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells. The mechanism of action appears to involve modulation of signaling pathways critical for cell growth and survival, leading to apoptosis in cancer cells.
Antimicrobial Properties
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The disc diffusion method has been employed to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
Case Study 1: Anticancer Evaluation
In a detailed study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial activity of the compound against clinical isolates of bacteria. The researchers applied the disc diffusion method and found significant zones of inhibition against multiple strains, suggesting that this compound could be developed into an effective antimicrobial treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Core
Compound 1 : 5-Methyl-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-phenylisoxazole-4-carboxamide ()
- Key Differences :
- Replaces the piperidine-pyridine substituent with a phenylsulfonamide group linked to a pyrimidine ring .
- Features a 3-phenylisoxazole instead of a 3-unsubstituted isoxazole.
- The 3-phenyl group increases steric bulk, which may hinder binding to compact enzymatic pockets.
Compound 2 : 5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide ()
- Lacks the 2-methyl group on the pyridine.
- Implications :
- Reduced molecular weight (MW) and lipophilicity (lower logP) compared to the target compound, likely improving aqueous solubility but limiting CNS bioavailability.
- The absence of the piperidine spacer may restrict conformational flexibility, reducing affinity for targets requiring extended binding pockets.
Heterocycle Replacements in the Carboxamide Substituent
Compound 3 : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
- Key Differences :
- Substitutes the piperidine-pyridine group with a thiazole ring .
- Implications :
Role of the Piperidine Spacer
Compound 4 : Fentanyl analogs (e.g., N-[1-(2-phenylethyl)piperidin-4-yl]propanamide derivatives) ()
- Key Differences :
- Retains the piperidine backbone but replaces the isoxazole-carboxamide core with an opioid-like propanamide structure .
- Implications :
Structural Flexibility and Pharmacokinetics
- Target Compound :
- The piperidine linker provides conformational flexibility , enabling adaptation to diverse binding pockets.
- The 2-methylpyridine group adds moderate lipophilicity (predicted logP ~2.5), balancing solubility and membrane permeability.
- Comparison :
Q & A
Q. What are the recommended synthetic routes for 5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: A multi-step synthesis approach is typically employed:
Core isoxazole formation : Cyclocondensation of ethyl acetoacetate with a nitrile oxide precursor under reflux conditions (e.g., DMF, 80–100°C) to form the 5-methylisoxazole-4-carboxylic acid scaffold .
Piperidine intermediate synthesis : Functionalization of 2-methylpyridine via reductive amination or nucleophilic substitution to generate the (1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl amine moiety.
Amide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the isoxazole-carboxylic acid with the piperidine-methylamine intermediate in anhydrous dichloromethane or DMF .
Q. Optimization Strategies :
- Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a Central Composite Design (CCD) can reduce the number of trials while maximizing yield .
- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazole formation | Ethyl acetoacetate, DMF-DMA, 90°C | 65–75 |
| Piperidine synthesis | 2-methylpyridine, NaBH(OAc)₃, DCM | 50–60 |
| Amide coupling | EDC, HOBt, DMF, RT | 70–85 |
Q. How can the crystal structure and conformational dynamics of this compound be determined?
Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol/water mixtures) and collect diffraction data using a single-crystal X-ray diffractometer. Refinement software (e.g., SHELX) can resolve bond lengths, angles, and torsion angles .
- Dynamic NMR spectroscopy : Analyze temperature-dependent ¹H NMR spectra in DMSO-d₆ or CDCl₃ to study rotational barriers of the piperidine and pyridine moieties.
- Computational modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to predict lowest-energy conformers and compare with experimental data .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity and regioselectivity of this compound?
Methodological Answer :
Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces for key reactions (e.g., amide bond hydrolysis or electrophilic substitution). Transition state analysis identifies kinetic bottlenecks .
Machine Learning (ML) : Train ML models on datasets of similar isoxazole/piperidine derivatives to predict regioselectivity in functionalization reactions (e.g., sulfonation or halogenation).
Feedback Loop : Validate computational predictions with small-scale experiments (e.g., microreactor trials), then refine models using experimental outcomes .
Table 2 : Example Computational Parameters
| Parameter | Value |
|---|---|
| DFT Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | PCM (Water) |
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
Methodological Answer :
Orthogonal Assays : Perform parallel testing in biochemical (e.g., purified enzyme inhibition) and cell-based assays (e.g., MTT viability assays) to identify off-target effects or solubility issues.
Structural-Activity Relationship (SAR) : Modify specific functional groups (e.g., methyl on pyridine or piperidine) and correlate changes with activity profiles. For example, methylation may enhance membrane permeability but reduce target binding .
Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with assays .
Q. What strategies are recommended for optimizing the compound’s stability under physiological conditions?
Methodological Answer :
Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., pH 1–13 buffers, 40–60°C) and monitor degradation via UPLC-MS. Identify vulnerable sites (e.g., amide bond hydrolysis).
Excipient Screening : Test stabilizers (e.g., cyclodextrins or PEG derivatives) in formulation buffers to protect against hydrolysis or oxidation .
Solid-State Stability : Characterize polymorphs using PXRD and DSC; select the most thermodynamically stable form for long-term storage .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer :
Chemical Proteomics : Use a biotinylated derivative of the compound for pull-down assays to identify binding partners in cell lysates. Validate hits with SPR or ITC .
CRISPR-Cas9 Knockout : Generate cell lines lacking putative target genes and assess compound efficacy to confirm target dependency.
Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100+ ns trajectories to predict binding modes and residence times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
